tert-Butyl (3-(trifluoromethyl)phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLZDOLFXQKWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446927 | |
| Record name | tert-Butyl [3-(trifluoromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109134-07-8 | |
| Record name | tert-Butyl [3-(trifluoromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Anhydride as an Alternative Reagent
tert-Butyl dicarbonate (Boc₂O) serves as a milder alternative to Boc-Cl, particularly for acid-sensitive substrates. The reaction requires catalytic dimethylaminopyridine (DMAP) to activate the anhydride:
Advantages:
Solid-Phase Synthesis for High-Throughput Applications
Immobilizing 3-(trifluoromethyl)aniline on resin-bound carbamate precursors enables parallel synthesis, advantageous for drug discovery. After Boc protection, cleavage from the resin yields the target compound with >90% purity.
Industrial-Scale Production and Optimization
Scalable synthesis demands cost-effective reagents and continuous processes. A patented method for analogous trifluoromethylaniline derivatives highlights:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction times (2 hours vs. 6 hours batch).
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Catalytic Hydrogenation: For intermediates requiring nitro-group reduction, Pd/C under hydrogen pressure (4–6 kg) achieves full conversion.
Economic Considerations:
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Raw material costs dominate production expenses, with 3-(trifluoromethyl)aniline priced at $120–150/kg.
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Solvent recovery systems (e.g., DCM distillation) reduce waste and improve sustainability.
Structural Characterization and Analytical Data
Spectroscopic Properties:
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¹H NMR (600 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 7.38 (s, 1H, ArH), 6.92 (d, J = 8.4 Hz, 1H, ArH), 1.52 (s, 9H, Boc CH₃).
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¹³C NMR: δ 155.2 (C=O), 139.8 (CF₃-C), 80.1 (Boc C), 28.3 (Boc CH₃).
Purity Assessment:
Challenges and Mitigation Strategies
Common Issues:
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Hydrolysis of Boc Group: Moisture exposure during synthesis leads to deprotection. Anhydrous conditions and molecular sieves mitigate this.
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Byproduct Formation: Over-alkylation is minimized by stoichiometric control (1.2 equiv. Boc-Cl).
Innovative Solutions:
Chemical Reactions Analysis
Tert-Butyl (3-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, often using reagents like halogens or nitro compounds under acidic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-Butyl (3-(trifluoromethyl)phenyl)carbamate is widely used in scientific research due to its unique properties:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those containing trifluoromethyl groups, which are known for their enhanced metabolic stability and bioavailability.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Catalysis: It is employed as a ligand or catalyst in various organic reactions, facilitating the formation of complex molecules with high precision.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets, often enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, resulting in potent biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
Physicochemical Properties
| Property | This compound | tert-Butyl (tosyloxy)(3-(2-CF₃-phenyl)propyl)carbamate (13d) | tert-Butyl (3-((2-chloro-5-CF₃-pyrimidin-4-yl)amino)phenyl)carbamate |
|---|---|---|---|
| Physical State | Likely solid (inferred from analogs) | Colorless oil | Solid (low solubility) |
| Solubility | Moderate in polar aprotic solvents | Soluble in THF, EtOAc | Low solubility in aqueous media |
| Stability | High (Boc group stable under basic conditions) | Sensitive to nucleophilic attack (tosyloxy group) | Structurally stable due to aromatic CF₃ and pyrimidine |
| Melting Point | Not reported | Not applicable (oil) | Not reported (solid inferred) |
| References |
Biological Activity
tert-Butyl (3-(trifluoromethyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 263.24 g/mol
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various biological applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl moiety significantly increases the compound's binding affinity and selectivity towards these targets, leading to modulation of biological pathways.
Biological Activities
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Although some analogs showed poor anticholinesterase activity, this compound exhibited measurable mosquitocidal activity against Anopheles gambiae, indicating potential applications in pest control .
- Anticancer Activity : Research has indicated that compounds with similar structures may exert anticancer effects through the inhibition of branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and are linked to various cancer types .
- Therapeutic Potential : Due to its structural characteristics, this compound may serve as a precursor in drug development targeting specific pathways related to inflammation and cellular signaling. Its interactions with biological targets could lead to the development of new therapeutic agents.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| Tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | Chlorine atom instead of hydrogen | Altered reactivity and potential activity |
| Tert-Butyl N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]allylamino]carbamate | Fluoro group and allylamino moiety | Enhanced interactions with biological targets |
Case Studies
- Mosquitocidal Activity Study : A study evaluated the effectiveness of various carbamate derivatives on Anopheles gambiae. While many derivatives lacked significant activity, this compound demonstrated notable efficacy, suggesting its potential as a biopesticide .
- Inhibition of BCAT Enzymes : Research on dual BCAT inhibitors highlighted the importance of trifluoromethyl groups in enhancing selectivity and potency against cancer-related pathways. Compounds similar to this compound were included in high-throughput screening campaigns aimed at discovering new anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl (3-(trifluoromethyl)phenyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves introducing the tert-butyl carbamate group to a substituted phenylamine precursor. A common approach is to react 3-(trifluoromethyl)aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous dichloromethane or THF . Optimization includes:
- Temperature : Room temperature to 40°C to balance reaction rate and side-product formation.
- Solvent Choice : Polar aprotic solvents improve Boc group transfer efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Validation : Monitor reaction progress via TLC or NMR for Boc-group incorporation (disappearance of amine protons at δ 3–5 ppm in ¹H NMR).
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm Boc-group presence (tert-butyl signals at δ 1.2–1.4 ppm in ¹H NMR; carbonyl at ~150 ppm in ¹³C NMR). The trifluoromethyl group shows a singlet in ¹⁹F NMR at δ -60 to -65 ppm .
- IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹.
- Crystallography : For solid-state analysis, use SHELX-97 for structure refinement . ORTEP-III can visualize thermal ellipsoids and molecular packing .
Q. What are the stability profiles of this compound under varying storage and reaction conditions?
- Methodological Answer :
- Storage : Stable at room temperature in inert atmospheres (argon) for >6 months. Avoid prolonged exposure to light, moisture, or acidic/basic conditions to prevent Boc-group cleavage .
- Reaction Compatibility : Degrades in strong acids (e.g., TFA) or bases (e.g., NaOH), releasing CO₂ and the parent amine. Test stability in reaction solvents (e.g., DMF, DMSO) via HPLC-MS over 24 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement of tert-butyl carbamate derivatives?
- Methodological Answer :
- Data Discrepancies : Use SHELXL-2018 for least-squares refinement with restraints for disordered tert-butyl groups. Apply "ISOR" and "DELU" constraints to anisotropic displacement parameters .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R1/wR2 convergence (<5% difference) .
Q. What mechanistic insights can isotopic labeling (e.g., ¹⁵N, ²H) provide in studying carbamate reactivity?
- Methodological Answer :
- Isotopic Tracers : Synthesize ¹⁵N-labeled analogs to track Boc-group cleavage kinetics via ¹H-¹⁵N HMBC NMR. Use deuterated solvents (e.g., D₂O) to study proton exchange in hydrolysis pathways .
- Computational Modeling : Pair isotopic data with DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for carbamate decomposition .
Q. How can researchers troubleshoot low yields in multi-step syntheses involving tert-butyl carbamates?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., de-Boc products or trifluoromethyl hydrolysis).
- Optimization Strategies :
- Protecting Group Alternatives : Compare Boc with Fmoc/Cbz for stability in specific reaction conditions.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) to minimize side reactions .
Q. What methodologies are recommended for assessing the environmental impact and ecotoxicity of tert-butyl carbamate derivatives?
- Methodological Answer :
- Ecotoxicity Testing : Follow OECD Guidelines 201 (algae growth inhibition) and 211 (daphnia reproduction) to evaluate aquatic toxicity. Use HPLC-UV to measure biodegradation half-lives in simulated wastewater .
- Bioaccumulation : Calculate logP values (e.g., using ACD/Labs) to predict bioaccumulation potential. Experimental validation via OECD 117 shake-flask method .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
